molecular formula C24H32O4S B1682167 Spironolactone CAS No. 52-01-7

Spironolactone

Cat. No.: B1682167
CAS No.: 52-01-7
M. Wt: 416.6 g/mol
InChI Key: LXMSZDCAJNLERA-ZHYRCANASA-N
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Description

Spironolactone is a steroid lactone that is 17alpha-pregn-4-ene-21,17-carbolactone substituted by an oxo group at position 3 and an alpha-acetylsulfanyl group at position 7. It has a role as a diuretic, an aldosterone antagonist, an antihypertensive agent, an environmental contaminant and a xenobiotic. It is a steroid lactone, an oxaspiro compound, a thioester and a 3-oxo-Delta(4) steroid.
This compound is a potassium-sparing diuretic. It binds to mineralocorticoid receptors and functions as aldosterone antagonists. It promotes sodium and water excretion and potassium retention. This compound was originally developed purely for this ability before other pharmacodynamic properties of the drug were discovered. It is indicated to treat several conditions, including heart failure, edema, hyperaldosteronism, and hypertension. Off-label uses of this compound include hirsutism, female pattern hair loss, and adult acne vulgaris. this compound was developed in 1957, marketed in 1959, and approved by the FDA on January 21, 1960.
This compound is an Aldosterone Antagonist. The mechanism of action of this compound is as an Aldosterone Antagonist.
This compound is an aldosterone receptor antagonist and potassium-sparing diuretic widely used in the therapy of edema, particularly in patients with cirrhosis in which hyperaldosteronism appears to play a major role. This compound has been linked to rare cases of clinically apparent drug induced liver disease.
This compound is a synthetic 17-spironolactone corticosteroid with potassium-sparing diuretic, antihypertensive, and antiandrogen activities.this compound competitively inhibits adrenocortical hormone aldosterone activity in the distal renal tubules, myocardium, and vasculature. This agent may inhibit the pathophysiologic effects of aldosterone produced in excess by various types of malignant and benign tumors.
This compound can cause cancer according to state or federal government labeling requirements.
A potassium sparing diuretic that acts by antagonism of aldosterone in the distal renal tubules. It is used mainly in the treatment of refractory edema in patients with congestive heart failure, nephrotic syndrome, or hepatic cirrhosis. Its effects on the endocrine system are utilized in the treatments of hirsutism and acne but they can lead to adverse effects. (From Martindale, The Extra Pharmacopoeia, 30th ed, p827)
See also: Hydrochlorothiazide;  this compound (component of);  Benazepril hydrochloride;  this compound (component of);  Niacinamide;  this compound (component of) ... View More ...

Mechanism of Action

Aldosterone is a key hormone in the renin-angiotensin-aldosterone system. By binding to the mineralocorticoid receptor at the distal tubules and collecting duct, it causes sodium reabsorption and potassium secretion, increases vascular stiffness and remodelling, and activates pro-inflammatory pathways. Spironolactone and its active metabolites are aldosterone antagonists that produce a potassium-sparing diuretic effect. They competitively bind to receptors at the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule. This compound causes increased amounts of sodium and water to be excreted while potassium is retained. This compound acts both as a diuretic and as an antihypertensive drug by this mechanism. It may be given alone or with other diuretic agents that act more proximally in the renal tubule.
This compound can exert antiandrogenic effects by several mechanisms: it can destroy testicular CYP and decrease 17alpha-hydroxylase activity, resulting in decreased testosterone synthesis;  and it can inhibit 5alpha-dihydrotestosterone binding to cytosolic androgen receptor in the prostate.
This compound exhibits antiandrogenic effects in males and females. The mechanism of antiandrogenic activity of this compound is complex and appears to involve several effects of the drug. This compound decreases testosterone biosynthesis by inhibiting steroid 17alpha-monooxygenase (17alpha-hydroxylase) activity, possibly secondary to destruction of microsomal cytochrome P-450 in tissues with high steroid 17alpha-monooxygenase activity (e.g., testes, adrenals). The drug also appears to competitively inhibit binding of dihydrotestosterone to its cytoplasmic receptor protein, thus decreasing androgenic actions at target tissues. This compound-induced increases in serum estradiol concentration also may contribute to its antiandrogenic activity, although such increases may not occur consistently;  such increases appear to result from increased conversion of testosterone to estradiol. This compound may have variable effects on serum 17-hydroxyprogesterone concentrations, possibly decreasing its production by inhibiting steroid 17alpha-monooxygenase activity or decreasing its conversion (with resultant accumulation) to androstenedione by inhibiting cytochrome P450-dependent 17alpha-hydroxyprogesterone aldolase (17,20-desmolase) activity. Serum progesterone concentrations may increase with the drug secondary to decreased hydroxylation (via steroid 17alpha-monooxygenase) to 17-hydroxyprogesterone. In children, compensatory increases in lutropin (luteinizing hormone, LH) and follicle-stimulating hormone (FSH) secretion can occur, probably secondary to the drug's antiandrogenic effects (i.e., a feedback response to decreasing serum testosterone concentrations and/or peripheral androgenic activity).
MEDICATION (VET): this compound is used most frequently and is a competitive antagonist of aldosterone. Aldosterone is elevated in animals with congestive heart failure in which the renin-angiotensin system is activated in response to hyponatremia, hyperkalemia, and reductions in blood pressure or cardiac output. Aldosterone is responsible for increasing sodium and chloride reabsorption and potassium and calcium excretion from renal tubules. This compound competes with aldosterone at its receptor site, causing a mild diuresis and potassium retention.
High concentrations of this compound have been reported to interfere with steroid biosynthesis by inhibiting 11 beta- and 18-, 21-, and 17 alpha-hydroxylase.

Biochemical Analysis

Biochemical Properties

Spironolactone is known to interact with various enzymes and proteins. It has been found to inhibit steroidogenic enzymes like 17α-hydroxylase, which leads to a decrease in the production of testosterone and 17α-hydroxyprogesterone .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to ameliorate hepatic steatosis and inflammation, and suppress enhanced gluconeogenesis induced by a high-fat and high-fructose diet .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a mineralocorticoid receptor antagonist, which leads to the suppression of local inflammation in vascular tissues or cardiomyocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been found to provide significant additive blood pressure reduction in subjects with resistant hypertension .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound (40 to 200 mg/kg) have been found to decrease the production of testosterone and 17α-hydroxyprogesterone .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Properties

IUPAC Name

S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate
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InChI

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1
Source PubChem
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InChI Key

LXMSZDCAJNLERA-ZHYRCANASA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C
Source PubChem
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Isomeric SMILES

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C
Source PubChem
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Molecular Formula

C24H32O4S
Source PubChem
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DSSTOX Substance ID

DTXSID6034186
Record name Spironolactone
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Molecular Weight

416.6 g/mol
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Physical Description

Solid
Record name Spironolactone
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Boiling Point

134 °C
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Solubility

Soluble in most organic solvents, Soluble in ethyl acetate and ethanol; slightly soluble in methanol, In water, 22 mg/L at 25 °C, 1.98e-03 g/L
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Mechanism of Action

Spironolactone competitively inhibits aldosterone dependant sodium potassium exchange channels in the distal convoluted tubule. This action leads to increased sodium and water excretion, but more potassium retention. The increased excretion of water leads to diuretic and also antihypertensive effects., Spironolactone can exert antiandrogenic effects by several mechanisms: it can destroy testicular CYP and decrease 17alpha-hydroxylase activity, resulting in decreased testosterone synthesis; and it can inhibit 5alpha-dihydrotestosterone binding to cytosolic androgen receptor in the prostate., Spironolactone exhibits antiandrogenic effects in males and females. The mechanism of antiandrogenic activity of spironolactone is complex and appears to involve several effects of the drug. Spironolactone decreases testosterone biosynthesis by inhibiting steroid 17alpha-monooxygenase (17alpha-hydroxylase) activity, possibly secondary to destruction of microsomal cytochrome P-450 in tissues with high steroid 17alpha-monooxygenase activity (e.g., testes, adrenals). The drug also appears to competitively inhibit binding of dihydrotestosterone to its cytoplasmic receptor protein, thus decreasing androgenic actions at target tissues. Spironolactone-induced increases in serum estradiol concentration also may contribute to its antiandrogenic activity, although such increases may not occur consistently; such increases appear to result from increased conversion of testosterone to estradiol. Spironolactone may have variable effects on serum 17-hydroxyprogesterone concentrations, possibly decreasing its production by inhibiting steroid 17alpha-monooxygenase activity or decreasing its conversion (with resultant accumulation) to androstenedione by inhibiting cytochrome P450-dependent 17alpha-hydroxyprogesterone aldolase (17,20-desmolase) activity. Serum progesterone concentrations may increase with the drug secondary to decreased hydroxylation (via steroid 17alpha-monooxygenase) to 17-hydroxyprogesterone. In children, compensatory increases in lutropin (luteinizing hormone, LH) and follicle-stimulating hormone (FSH) secretion can occur, probably secondary to the drug's antiandrogenic effects (i.e., a feedback response to decreasing serum testosterone concentrations and/or peripheral androgenic activity)., MEDICATION (VET): Spironolactone is used most frequently and is a competitive antagonist of aldosterone. Aldosterone is elevated in animals with congestive heart failure in which the renin-angiotensin system is activated in response to hyponatremia, hyperkalemia, and reductions in blood pressure or cardiac output. Aldosterone is responsible for increasing sodium and chloride reabsorption and potassium and calcium excretion from renal tubules. Spironolactone competes with aldosterone at its receptor site, causing a mild diuresis and potassium retention., High concentrations of spironolactone have been reported to interfere with steroid biosynthesis by inhibiting 11 beta- and 18-, 21-, and 17 alpha-hydroxylase.
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Color/Form

Crystals from methanol, Light cream-colored to light tan, crystalline powder

CAS No.

52-01-7
Record name Spironolactone
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Record name Pregn-4-ene-21-carboxylic acid, 7-(acetylthio)-17-hydroxy-3-oxo-, .gamma.-lactone, (7.alpha.,17.alpha.)-
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Melting Point

134-135 °C, 134.5 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Spironolactone?

A1: this compound primarily acts as a mineralocorticoid receptor antagonist, competitively binding to the receptor and blocking the effects of aldosterone. [, ]

Q2: How does this compound affect aldosterone signaling?

A2: By antagonizing the mineralocorticoid receptor, this compound prevents aldosterone from binding and initiating downstream signaling cascades involved in sodium and water retention, potassium excretion, and fibrosis. [, ]

Q3: Are there other mechanisms by which this compound exerts its effects?

A3: Besides its primary action, this compound exhibits some non-specific effects. These include inhibiting androgen receptors and interfering with steroid hormone biosynthesis, particularly at higher concentrations. []

Q4: How does this compound impact cardiac fibrosis?

A4: this compound attenuates cardiac fibrosis by reducing the expression of profibrotic factors like transforming growth factor β and connective tissue growth factor. [] It also reduces the expression of inflammatory cytokines, like TNF-α and IL-1β, further contributing to its anti-fibrotic effects. []

Q5: Does this compound influence the renin-angiotensin-aldosterone system (RAAS)?

A5: While this compound doesn't directly inhibit RAAS components like angiotensin II, it can indirectly modulate the system by increasing plasma renin activity and angiotensin II levels in response to aldosterone blockade. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C24H32O4S and a molecular weight of 416.57 g/mol.

Q7: Is there spectroscopic data available for this compound?

A7: While the provided articles do not delve into detailed spectroscopic analysis, standard techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) can be employed for structural elucidation.

Q8: What is known about the stability of this compound formulations?

A8: Research indicates that this compound can degrade under certain conditions. One study compared the bioavailability of this compound tablets with a solution/suspension, demonstrating comparable bioavailability but differences in absorption rates. []

Q9: What is the primary route of this compound administration?

A9: this compound is typically administered orally. [, ]

Q10: How is this compound metabolized in the body?

A10: this compound is extensively metabolized in the liver, primarily to its active metabolite, canrenone. [, ]

Q11: How is the bioavailability of this compound determined?

A11: Canrenone, the primary active metabolite, is often used as a marker for this compound bioavailability due to its linear relationship with this compound dose in plasma and urine. []

Q12: What in vitro models are used to study this compound's effects?

A12: Researchers utilize various in vitro models, including primary and immortalized human corneal epithelial cells, to investigate the effects of this compound on lipid synthesis and other cellular processes. []

Q13: What animal models are employed in this compound research?

A13: Rat models, particularly the stroke-prone spontaneously hypertensive rat (SHRSP), are commonly used to investigate the effects of this compound on hypertension, stroke prevention, and renal damage. [] Mouse models with diet-induced diabetes and non-alcoholic fatty liver disease are also employed. []

Q14: What clinical trials have been conducted on this compound?

A14: Numerous clinical trials have investigated the efficacy and safety of this compound in various conditions, including resistant hypertension [, , ], heart failure with preserved ejection fraction [, , ], and chronic kidney disease. [, , ]

Q15: What is the role of this compound in resistant hypertension?

A15: Clinical trials have established this compound as an effective add-on therapy for resistant hypertension, consistently demonstrating significant reductions in both systolic and diastolic blood pressure. [, , , , , ]

Q16: What are the potential adverse effects associated with this compound use?

A16: While this Q&A focuses on the scientific aspects and not side effects, it's important to acknowledge that this compound can cause adverse effects.

Q17: How does this compound affect potassium levels?

A17: this compound can lead to hyperkalemia (elevated potassium levels) due to its inhibition of aldosterone-mediated potassium excretion. [, , ]

Q18: Are there any specific drug delivery strategies being explored for this compound?

A18: While the provided articles primarily focus on oral administration, research explores topical applications of this compound, such as in the treatment of ocular graft-versus-host disease and acne. [, ]

Q19: Are there specific biomarkers used to monitor this compound's effects?

A19: Researchers monitor biomarkers like serum creatinine, estimated glomerular filtration rate (eGFR), serum potassium (Kp), brain natriuretic peptide (BNP), and collagen markers like PIIINP and PICP to assess this compound's efficacy and potential impact on renal function and cardiac remodeling. [, , , ]

Q20: What analytical techniques are commonly employed in this compound research?

A20: Common techniques include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for quantifying this compound and its metabolites in biological samples. [] Additionally, echocardiography is used to assess cardiac function and structure in both animal models and clinical trials. [, , ]

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